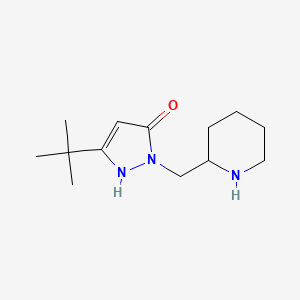

3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-tert-butyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-6-4-5-7-14-10/h8,10,14-15H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYGFWZIRNFSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of its therapeutic applications. This article reviews the existing literature on its biological properties, synthesis methods, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a piperidine moiety attached to a pyrazol-5-ol framework. Its chemical formula is with a molecular weight of approximately 252.33 g/mol. The structure can be represented as follows:

2. Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for several enzymes involved in cancer progression and other diseases. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle . For example, related compounds have demonstrated IC50 values as low as 0.36 µM against CDK2, indicating a strong potential for therapeutic applications in oncology.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl derivatives with piperidine and pyrazole intermediates. Various synthetic routes have been explored:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | N-Alkylation | tert-butyl bromide + piperidine | High |

| 2 | Pyrazole Formation | Hydrazine + carbonyl compound | Moderate |

| 3 | Coupling | Pyrazole + piperidine derivative | High |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of pyrazole derivatives, compounds structurally similar to this compound were tested against various human cancer cell lines. The results indicated significant inhibition of cell proliferation with selectivity towards certain cancer types. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of pyrazole derivatives on CDK enzymes. Compounds with similar structures demonstrated effective inhibition at low concentrations, supporting the hypothesis that this compound may exhibit similar properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

- The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .

2. Targeted Protein Degradation (PROTACs)

- This compound is being investigated as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this compound into PROTACs may improve their ability to form stable ternary complexes with the target protein and E3 ligase, enhancing the degradation efficiency .

Case Studies

Case Study 1: PROTAC Development

- A recent study demonstrated the effectiveness of incorporating this compound into a PROTAC aimed at degrading a specific oncogenic protein. The study reported enhanced degradation rates compared to traditional small molecule inhibitors, suggesting that this compound may play a pivotal role in future cancer therapies .

Case Study 2: Neuroprotective Agents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol with similar pyrazol-5-ol derivatives:

Key Observations:

- Lipophilicity and Solubility: The tert-butyl group universally increases lipophilicity, but solubility varies with other substituents. For example, the amino group in 3-amino-1-(tert-butyl)-1H-pyrazol-5-ol improves aqueous solubility compared to the dichlorophenyl or piperidinylmethyl analogs .

- Electronic Effects: Halogenated aryl groups (e.g., 4-fluorophenyl in Compound 16) enhance electronegativity, favoring interactions with electron-rich biological targets .

- Steric Effects: Bulky substituents like 2,4-dichlorobenzyl () may hinder binding to compact active sites but improve selectivity for larger pockets .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key components:

- Construction of the pyrazol-5-ol core : The pyrazole ring with a hydroxyl group at the 5-position is synthesized or obtained from known pyrazole derivatives.

- Introduction of the tert-butyl substituent at the 3-position : This bulky alkyl group is introduced either by alkylation or by using tert-butyl-substituted starting materials.

- Attachment of the piperidin-2-ylmethyl substituent at the 1-position : This involves coupling the pyrazole nitrogen with a piperidine derivative, often via a nucleophilic substitution or reductive amination.

Preparation of Piperidin-2-ylmethyl Intermediate

According to patent WO2009133778A1, the preparation of tert-butyl 3-aminopiperidine-1-carboxylate derivatives is a crucial step for introducing the piperidine moiety. The process involves:

- Starting from tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate, which undergoes deprotection using bases such as alkali metal hydroxides (lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (sodium methoxide, potassium tert-butoxide), or metal carbonates (cesium carbonate, potassium carbonate).

- The reaction is carried out in solvents like water, tetrahydrofuran, tert-butyl methyl ether, aromatic solvents (toluene, xylene), or polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide).

- Typical reaction conditions include temperatures from 0 to 160 °C (preferably 50 to 120 °C) and reaction times from 15 minutes to 12 hours.

- The deprotection yields tert-butyl 3-aminopiperidine-1-carboxylate, which can be further functionalized or coupled to the pyrazole ring.

This step is essential for obtaining the piperidin-2-ylmethyl component with the desired substitution pattern.

Coupling and Final Assembly

The final step involves coupling the piperidin-2-ylmethyl substituent to the pyrazol-5-ol core:

- This can be achieved by nucleophilic substitution where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic center on the piperidine derivative.

- Alternatively, reductive amination can be used if an aldehyde or ketone precursor of the piperidin-2-ylmethyl group is available.

- Catalysts such as palladium complexes (Buchwald–Hartwig amination) or other transition metal catalysts may be employed to facilitate the C-N bond formation.

- Reaction conditions typically involve inert atmosphere, appropriate solvents (e.g., tetrahydrofuran, dimethylformamide), and controlled temperature to optimize yield and selectivity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate | Alkali metal hydroxides (LiOH, NaOH, KOH), metal alkoxides, carbonates | Water, THF, tert-butyl methyl ether, aromatic solvents, DMSO, DMF | 0–160 °C (preferably 50–120 °C) | 15 min – 12 h (preferably 30 min – 5 h) | Base choice affects reactivity; metal hydroxides and alkoxides preferred |

| Pyrazole ring synthesis | Cyclization of hydrazines with β-dicarbonyl compounds | Various organic solvents | Varies | Varies | Introduction of tert-butyl group via alkylation or tert-butyl-substituted precursors |

| Coupling of piperidin-2-ylmethyl substituent | Nucleophilic substitution or reductive amination; Pd-catalyzed amination | THF, DMF, or other polar solvents | Ambient to reflux | Several hours | Use of Buchwald–Hartwig or similar catalysis recommended for efficient C-N bond formation |

Research Findings and Optimization Notes

- The choice of base and solvent in the deprotection step critically influences the yield and purity of the piperidine intermediate.

- Reaction temperature and time must be optimized to balance reaction completion and minimize side reactions.

- The coupling step benefits from transition metal catalysis for higher yields and selectivity, especially when forming the N-substituted pyrazole.

- Analytical techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm product purity.

- Post-reaction workup typically involves filtration, extraction, washing, and crystallization to isolate the final compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted pyrazole intermediates. For example, analogous compounds are synthesized via condensation reactions of hydrazine derivatives with diketones or β-keto esters, followed by functionalization of the piperidine moiety . Key steps include alkylation of the pyrazole nitrogen with a piperidin-2-ylmethyl group and tert-butyl substitution at the 3-position. Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to avoid side products like regioisomers or over-alkylation .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions by comparing chemical shifts to analogous pyrazole derivatives (e.g., 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, where tert-butyl groups exhibit distinct upfield shifts) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with measured bond lengths and angles can validate molecular geometry .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability assays under varying pH, temperature, and solvent systems are critical. Literature on similar compounds indicates susceptibility to hydrolysis at extreme pH or prolonged heat (>100°C). Degradation pathways (e.g., tert-butyl group cleavage) can be monitored via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. To address this:

- Reproduce assays using standardized protocols (e.g., NIH/3T3 cells for anticonvulsant activity).

- Purify intermediates via column chromatography to ≥98% purity, as impurities like unreacted hydrazides can skew bioactivity results .

- Perform dose-response studies to establish EC values under controlled conditions .

Q. What strategies are used to determine structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing tert-butyl with trifluoromethyl or phenyl groups) and compare bioactivity. For example, fluorine substitution at the piperidine ring enhances metabolic stability in related compounds .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron distribution and binding affinities to targets like GABA receptors. Hydrogen-bonding motifs (e.g., pyrazole-OH to receptor residues) can be validated via crystallography .

Q. How can crystallographic data inform reactivity or solubility predictions?

- Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds between pyrazole-OH and nitro groups in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol) that influence solubility. Solubility parameters (Hansen solubility spheres) are calculated using group contribution methods based on crystallographic bond lengths .

Q. What experimental designs are recommended for optimizing synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like reaction time, temperature, and stoichiometry in a factorial design to identify optimal conditions.

- In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., hydrazide intermediates in multi-step syntheses) .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in analogous pyrazole syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.